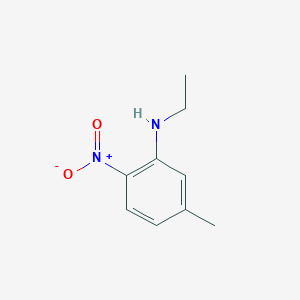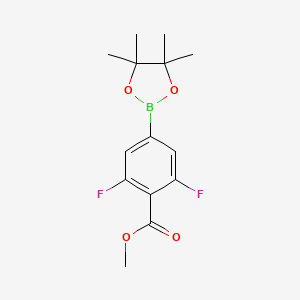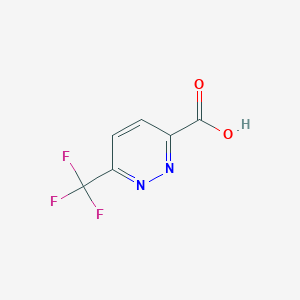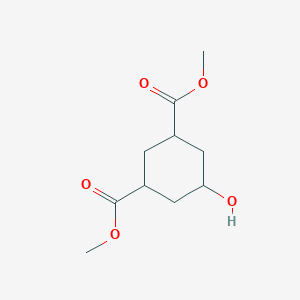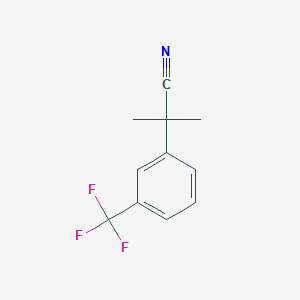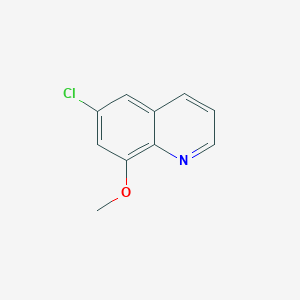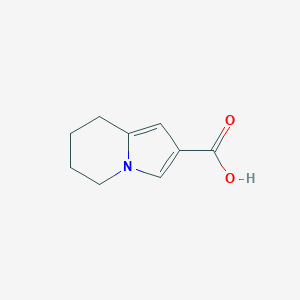![molecular formula C15H24BN3O3 B1427166 1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one CAS No. 1342834-87-0](/img/structure/B1427166.png)
1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one
Übersicht
Beschreibung
The compound “1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one” is a complex organic molecule. It contains a pyrazole ring and a pyrrolidinone ring, both of which are nitrogen-containing heterocycles . The molecule also contains a tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, a related compound, “1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole”, was synthesized through a one-step nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . Single crystal X-ray diffraction has also been used to determine the crystal structure .Chemical Reactions Analysis
Compounds containing the tetramethyl-1,3,2-dioxaborolane group have been used in various chemical reactions. For example, they have been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C at 50 mmHg, and a density of 0.882 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Methods
Research has focused on the synthesis of tetramethyl-1,3,2-dioxaborolan-2-yl derivatives using various starting materials and reactions. These synthetic routes provide valuable intermediates for further chemical transformations. For example, compounds such as tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate have been synthesized through multi-step processes starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, indicating the importance of these boronic ester intermediates in organic synthesis (Kong et al., 2016).
Characterization and Structural Analysis
The detailed structural characterization of these compounds is performed using techniques such as FT-IR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies not only confirm the identities of the synthesized compounds but also provide insights into their molecular structures. For instance, studies have confirmed the structure of various dioxaborolan-2-yl derivatives through comprehensive spectroscopic analysis and X-ray diffraction, contributing to our understanding of their molecular configurations and potential reactivity (Liao et al., 2022).
Theoretical Studies
Density Functional Theory (DFT) Studies
DFT calculations have been employed to understand the molecular structure, electronic properties, and reactivity of tetramethyl-1,3,2-dioxaborolan-2-yl derivatives. These studies align with experimental results, such as X-ray diffraction, and provide deeper insights into the electronic structure and potential applications of these compounds. DFT studies have been crucial in predicting the physicochemical properties and reactivity of these molecules, thereby guiding further synthetic and application-oriented research (Huang et al., 2021).
Safety And Hazards
Zukünftige Richtungen
The future directions of research on this compound could involve further exploration of its synthesis, structure, and properties. It could also involve investigating its potential applications in various fields, given the importance of nitrogen-containing heterocycles and boronic acid derivatives in organic synthesis and medicine .
Eigenschaften
IUPAC Name |
1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)12-10-17-19(11-12)9-8-18-7-5-6-13(18)20/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTSBOUZGUBTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



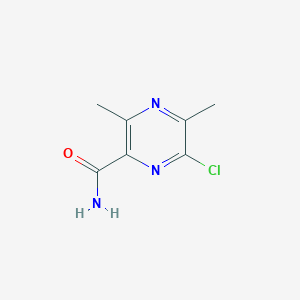
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)
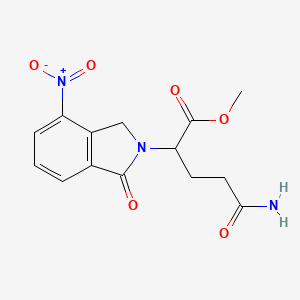

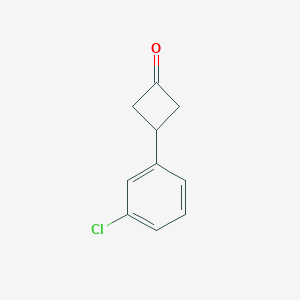
![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)
![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)
